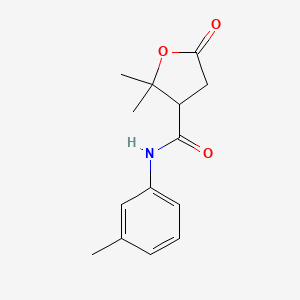![molecular formula C23H22BrN5O3 B4060249 5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060249.png)
5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Vue d'ensemble
Description
5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a critical role in the regulation of the cardiovascular system, and its inhibition has been shown to have potential therapeutic applications in the treatment of various cardiovascular diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Chiral Compounds : Unsymmetrical chiral PCN pincer Palladium(II) and Nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands were synthesized through a process involving aryl C–H bond activation. This demonstrates the potential for synthesizing complex molecules with specific stereochemical configurations, which could be relevant for the development of new materials or pharmaceuticals (Ming-Jun Yang et al., 2011).
Molecular Structure Investigations : Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, combined with X-ray crystallography and DFT calculations, highlight the importance of molecular structure analysis in understanding intermolecular interactions and electronic properties of novel compounds (Ihab Shawish et al., 2021).
Applications in Materials Science
- Polymer Synthesis : The development of hyperbranched poly(arylene-ether-ketone-imide)s demonstrates the application of complex organic molecules in creating new materials with potential uses in high-performance polymers. These materials' organosoluble properties and chemical functionalities make them candidates for advanced applications in electronics and materials science (Jong‐Beom Baek et al., 2002).
Environmental and Analytical Chemistry
- Ozonation By-products : Research on the ozonation of anilines in aqueous solutions provides insight into environmental chemistry, specifically the transformation and degradation pathways of nitrogen-containing organic compounds. This work is essential for understanding the environmental impact and treatment of pollutants (J. Sarasa et al., 2002).
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O3/c24-20-6-2-1-5-19(20)23(30)28-12-10-27(11-13-28)18-7-8-22(29(31)32)21(14-18)26-16-17-4-3-9-25-15-17/h1-9,14-15,26H,10-13,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCSKYMRFQFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4060178.png)


![4-chloro-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4060210.png)
![2-{4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B4060213.png)
![benzyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4060222.png)
![N-(2-furylmethyl)-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B4060231.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4060251.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4060259.png)
![4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4060260.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4060263.png)
![4-methoxyphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4060269.png)
![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4060274.png)